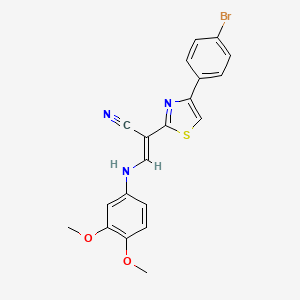

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . It has a complex structure with multiple functional groups, including a bromophenyl group, a thiazolyl group, an amino group, and a dimethoxyphenyl group .

Synthesis Analysis

The synthesis of thiazole derivatives, such as the compound , involves the introduction of various substituents on the thiazole ring . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure also includes a bromophenyl group, a thiazolyl group, an amino group, and a dimethoxyphenyl group .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties . The specific physical and chemical properties of this compound are not detailed in the available resources.科学的研究の応用

Chemical Synthesis and Modification

- Reduction and Derivative Formation : (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile can be reduced to form various derivatives. For instance, its reduction with lithium aluminum hydride in dry ether affords (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives (Frolov et al., 2005).

- Bromination and Structural Analysis : The bromination of acrylonitriles like this compound proceeds regioselectively at the thiazole ring, leading to new bromoaryl acrylonitriles. These compounds' structures can be elucidated using techniques like 2D NMR spectroscopy and X-ray diffraction analysis (Pakholka et al., 2021).

Corrosion Inhibition and Material Science

- Corrosion Inhibition : Thiazole derivatives, which include compounds similar to (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile, are studied for their corrosion inhibition performance. Quantum chemical parameters and molecular dynamics simulations have been employed to predict the inhibition performances of such compounds (Kaya et al., 2016).

Optoelectronic and Photophysical Applications

- Nonlinear Optical Limiting : Thiazole and thiophene dyes, including derivatives of acrylonitriles, have been designed for optoelectronic devices, demonstrating significant nonlinear absorption and optical limiting behavior under specific laser excitation. Such properties are valuable for protecting human eyes and optical sensors (Anandan et al., 2018).

- Photoluminescence Characteristics : Certain thiazol-2-yl substituted acrylonitriles exhibit photoluminescent properties, emitting green fluorescence in solid state and in solution. These compounds show good thermal stability and are potentially useful in photonic applications (Xu et al., 2012).

Biological and Medicinal Applications

- Anticancer Properties : Various acrylonitrile derivatives, including thiazole-substituted ones, have been synthesized and screened for anticancer activities. Compounds like these have shown potential against different cancer cell lines, indicating their possible application in cancer drug development (Matiichuk et al., 2022).

作用機序

将来の方向性

Thiazole derivatives, including this compound, have shown diverse biological activities, making them a promising area for future research . They have potential applications in the development of new drugs with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

特性

IUPAC Name |

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O2S/c1-25-18-8-7-16(9-19(18)26-2)23-11-14(10-22)20-24-17(12-27-20)13-3-5-15(21)6-4-13/h3-9,11-12,23H,1-2H3/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSJWFRRGOQLTO-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2354579.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)

![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)

![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![N-(2-methylsulfanylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2354592.png)

![N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2354593.png)

![3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2354594.png)

![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)

![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)